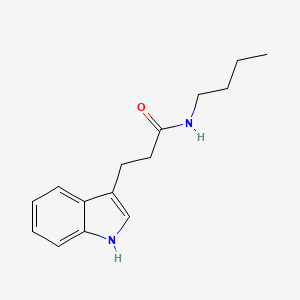

N-butyl-3-(1H-indol-3-yl)propanamide

Description

Structure

3D Structure

Properties

CAS No. |

69397-86-0 |

|---|---|

Molecular Formula |

C15H20N2O |

Molecular Weight |

244.33 g/mol |

IUPAC Name |

N-butyl-3-(1H-indol-3-yl)propanamide |

InChI |

InChI=1S/C15H20N2O/c1-2-3-10-16-15(18)9-8-12-11-17-14-7-5-4-6-13(12)14/h4-7,11,17H,2-3,8-10H2,1H3,(H,16,18) |

InChI Key |

HSDPFNPNXLHADY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC(=O)CCC1=CNC2=CC=CC=C21 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

General Synthetic Strategies for Indole-3-propanamide Derivatives

The construction of the indole-3-propanamide scaffold can be achieved through several strategic approaches, primarily involving the formation of the propanamide side chain at the C3 position of the indole (B1671886) ring or the formation of the amide bond as a key step.

Multi-Component Reactions in Indole-3-propanamide Synthesis

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single step. While specific MCRs leading directly to N-butyl-3-(1H-indol-3-yl)propanamide are not extensively documented, related reactions provide a conceptual framework. For instance, the Ugi and Passerini reactions are powerful tools for generating peptide-like structures and α-acyloxy amides, respectively. wikipedia.orgnih.govnih.govresearchgate.netmdpi.com The Ugi four-component reaction, for example, combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to create a diverse range of α-acetamido carboxamides. researchgate.net Adapting such a strategy could potentially involve an indole-containing aldehyde or carboxylic acid to build the desired framework.

A notable three-component synthesis of substituted indoles has been developed using ortho-dihaloarenes, an amine, and an alkyne, catalyzed by a palladium complex and copper(I) iodide. organic-chemistry.org While this method builds the indole core itself, it highlights the power of MCRs in assembling complex heterocyclic systems. Further research could explore the application of similar principles to directly construct the indole-3-propanamide skeleton.

Amide Formation Reactions

A common and direct method for the synthesis of this compound involves the formation of an amide bond between indole-3-propanoic acid and n-butylamine. This transformation can be achieved using a variety of coupling reagents that activate the carboxylic acid.

Standard peptide coupling reagents are highly effective for this purpose. These include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS) to suppress side reactions and improve efficiency. fishersci.co.uk Other phosphonium-based reagents like benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP) and uronium-based reagents like O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) are also widely employed. fishersci.co.uk

The general reaction scheme involves the activation of the carboxyl group of indole-3-propanoic acid by the coupling reagent, followed by nucleophilic attack by the amino group of n-butylamine to form the amide bond.

| Reagent Class | Examples | Byproducts |

| Carbodiimides | DCC, EDC | Dicyclohexylurea (DCU), Ethyl-dimethylaminopropylurea |

| Phosphonium Salts | PyBOP, BOP | Hexamethylphosphoramide (HMPA) |

| Uronium/Guanidinium Salts | HBTU, HATU, HCTU | Tetramethylurea |

Precursor Derivatization for Indole-3-propanamide Frameworks

The synthesis of the key precursor, indole-3-propanoic acid, is a critical step. One established method involves the reaction of indole with acrylic acid in the presence of acetic acid and acetic anhydride. researchgate.net This reaction proceeds via a Michael addition of the electron-rich indole ring to the α,β-unsaturated carboxylic acid.

Another efficient synthesis of indole-3-propionic esters and acids utilizes Meldrum's acid and formaldehyde (B43269) in a one-to-one molar ratio with indole. tandfonline.com The resulting adduct can then be converted to the desired propionic acid derivative.

Furthermore, the alkylation of indole at the C3 position is a well-established method. While direct alkylation with a three-carbon synthon bearing a carboxylic acid or its precursor is common, alternative strategies exist. For instance, nickel-catalyzed C-H alkylation of indoles with unactivated alkyl chlorides has been demonstrated, offering a regioselective route to C2-alkylated indoles. nih.gov While not directly applicable to C3-propanamide synthesis, it showcases modern approaches to indole functionalization.

Specific Synthetic Routes for this compound and its Analogues

A direct and reliable method for the synthesis of this compound is the amide coupling of indole-3-propanoic acid with n-butylamine. A typical laboratory-scale synthesis would involve dissolving indole-3-propanoic acid in a suitable aprotic solvent, such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF), followed by the addition of a coupling agent like EDC and an activator like HOBt. To this activated mixture, n-butylamine is added, and the reaction is stirred at room temperature until completion.

For the synthesis of analogues, this method is highly versatile. By substituting n-butylamine with other primary or secondary amines, a wide array of N-substituted indole-3-propanamides can be generated. Similarly, modifications to the indole ring of the starting material, indole-3-propanoic acid, would lead to analogues with substitutions on the aromatic core.

Strategies for Derivatization and Analogue Generation

The generation of analogues of this compound can be approached by modifying either the indole nucleus, the propionamide (B166681) linker, or the N-butyl side chain.

Chemical Modifications of the N-butyl Side Chain

Systematic studies on the chemical modification of the N-butyl side chain of this compound are not extensively reported in the literature. However, general principles of organic synthesis can be applied to propose potential derivatization strategies. The reactivity of the N-butyl group is primarily limited to its C-H bonds, which are generally unreactive.

One hypothetical approach to introduce functionality would be to start with a functionalized butylamine (B146782) derivative in the amide coupling reaction. For example, using 4-amino-1-butanol (B41920) would result in a hydroxyl-terminated side chain, which could then be further elaborated through esterification or etherification. Similarly, using a butylamine with a protected functional group, such as a ketone or an alkene, would allow for deprotection and subsequent chemical transformations on the side chain after the amide bond is formed.

Another theoretical strategy could involve the photochemical deoxygenative alkylation of a secondary amide. This method allows for the α-functionalization of the N-alkyl group of an amide. nih.gov While this has not been specifically reported for this compound, it represents a modern synthetic tool that could potentially be applied to introduce substituents at the α-position of the N-butyl group.

The influence of the N-alkyl side chain on the properties of amides, such as their interaction with water, has been studied. acs.orgnih.gov These studies indicate that the size and structure of the N-alkyl group can affect the hydration and dynamics of the amide bond, which could have implications for the biological activity of this compound and its analogues.

Substitution Patterns on the Indole Ring

The functionalization of the indole scaffold is crucial for creating analogues of this compound. Modern synthetic chemistry offers a variety of methods to introduce substituents at the C-2, C-3, nitrogen, and aromatic ring positions. organic-chemistry.org The development of efficient methods for rapid access to indoles with different substitution patterns is an emerging area of chemical research. organic-chemistry.org

Palladium-catalyzed reactions are prominent in forming 2,3-substituted indoles. organic-chemistry.org For instance, a one-pot, three-component procedure involving a domino indolization can be employed. This process uses a consecutive palladium-catalyzed Sonogashira coupling followed by aminopalladation and reductive elimination. organic-chemistry.org Another strategy involves a palladium-catalyzed C-N/C-C coupling to produce 2,3-disubstituted indoles. organic-chemistry.org

Furthermore, base-catalyzed methods are effective for synthesizing 3-substituted indoles through reactions like Knoevenagel condensation and Michael addition. nih.gov These reactions are key for forming various derivatives and highlight the versatility of base catalysis. nih.gov Sustainable, metal-free approaches, such as multicomponent reactions using anilines, glyoxal (B1671930) dimethyl acetal, formic acid, and isocyanides, provide an alternative route to the de novo assembly of the indole core under mild conditions. rsc.org

The following table summarizes various synthetic strategies for introducing substitution patterns on the indole ring.

| Synthetic Strategy | Target Position(s) | Key Reagents/Catalysts | Description |

| Pd-catalyzed Domino Indolization | C-2, C-3 | Pd catalyst, Sonogashira coupling reagents | A one-pot, three-component reaction for creating 2,3-disubstituted indoles. organic-chemistry.org |

| Pd-catalyzed C-N/C-C Coupling | C-2, C-3 | Pd catalyst, Boronic acids | A modular synthesis allowing for the introduction of various substituents at the 2 and 3 positions. organic-chemistry.org |

| Base-Catalyzed Reactions | C-3 | Base catalysts (e.g., NaOH, TBAF) | Promotes reactions like Knoevenagel condensation and Michael addition for C-3 functionalization. nih.gov |

| Multicomponent Reactions | Full indole scaffold | Isocyanides, Formic acid | A sustainable, metal-free method for constructing the substituted indole core from simple precursors. rsc.org |

Stereochemical Control in Synthesis of Chiral Analogues

The synthesis of chiral analogues of this compound requires precise control over stereochemistry. Advanced catalytic asymmetric methods have been developed to achieve high enantioselectivity.

One prominent strategy is the catalytic asymmetric dearomatization (CADA) of 2,3-disubstituted indoles. rsc.orgnih.gov This method, often catalyzed by a chiral phosphoric acid, can convert the planar indole ring into chiral indolenines or fused indolines. rsc.orgnih.gov The choice of post-processing conditions can selectively determine which of these chiral scaffolds is produced, both in high yields and with excellent enantioselectivities. nih.gov

Another sophisticated approach involves creating axial chirality. The construction of an N-C chiral axis in N-aryl indole derivatives can be achieved through a central-to-axial chirality conversion. nih.gov This transformation can be accomplished by the amination of amino acid derivatives at the C2 position of the indole ring. This protocol is notable for not requiring metal or organic chiral catalysts, relying instead on the existing stereocenter of the amino acid to induce the axial chirality. nih.gov The absolute configuration of the resulting atropisomers can be confirmed by single-crystal X-ray diffraction analysis. nih.gov

The discovery of new chiral phenomena, such as "orientational chirality," further expands the possibilities for stereochemical control. frontiersin.org This type of chirality consists of a tetrahedral center and a remote, through-space functional blocker that restricts rotation, leading to stable orientational atropisomers. frontiersin.org

| Asymmetric Method | Chiral Product Type | Key Features | Reported Outcome |

| Catalytic Asymmetric Dearomatization (CADA) | Chiral indolenines, Fused indolines | Uses a chiral phosphoric acid catalyst; product is switchable based on workup conditions. rsc.orgnih.gov | Good to high yields with excellent enantioselectivities. nih.gov |

| Central-to-Axial Chirality Conversion | Axially chiral N-aryl indoles | Amination at C-2 with chiral amino acid derivatives; no external chiral catalyst needed. nih.gov | Moderate yields with good diastereomeric ratios. nih.gov |

| Synthesis of Orientational Atropisomers | Orientational Atropisomers | Relies on a remote, anchored functional group to block bond rotation. frontiersin.org | Stable orientational atropisomers obtained in modest to good yields. frontiersin.org |

Analytical Methodologies for Structural Elucidation of this compound Analogues

The structural elucidation of newly synthesized this compound analogues relies on a combination of powerful analytical techniques. These methods provide comprehensive information about the molecular structure, including connectivity, functional groups, and three-dimensional arrangement. nih.govyoutube.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most definitive tool for determining the molecular structure of these compounds in solution. semanticscholar.org

¹H-NMR provides information about the chemical environment of protons. For an indole derivative, characteristic signals include a singlet for the N-H proton (often downfield), and distinct signals for the protons on the indole ring and the side chains. youtube.com Coupling constants between adjacent protons help to establish their relative positions. youtube.com

¹³C-NMR reveals the number and type of carbon atoms in the molecule. The carbonyl carbon of the amide group typically resonates at a very downfield chemical shift (e.g., ~181 ppm). youtube.com Carbons within the indole ring have characteristic shifts that are sensitive to the substitution pattern. youtube.com

Mass Spectrometry (MS) is used to determine the molecular weight of the compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS). researchgate.net Fragmentation patterns observed in the mass spectrum can offer further clues about the molecular structure. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are powerful for the analysis of volatile compounds. semanticscholar.org

Infrared (IR) Spectroscopy is employed to identify the presence of specific functional groups. Key vibrational bands for this compound analogues include the N-H stretch of the indole and amide groups, the C=O stretch of the amide, and C-H stretches of the aromatic and aliphatic portions of the molecule. mdpi.commdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule, which is characteristic of the indole chromophore. mdpi.com

For chiral analogues, X-ray Crystallography is the gold standard for determining the absolute configuration of stereocenters and the precise three-dimensional structure of the molecule in the solid state. nih.govnih.gov

| Analytical Technique | Information Provided | Relevance to Structure Elucidation |

| ¹H-NMR Spectroscopy | Chemical environment of protons, proton-proton coupling. youtube.com | Determines the number and connectivity of hydrogen atoms, crucial for mapping the carbon skeleton. youtube.com |

| ¹³C-NMR Spectroscopy | Number and type of carbon environments. youtube.com | Confirms the carbon framework and the presence of key functional groups like carbonyls. youtube.com |

| 2D-NMR (COSY, HSQC) | Proton-proton and proton-carbon correlations. semanticscholar.org | Provides unambiguous assignment of all NMR signals and confirms the connectivity of atoms. semanticscholar.org |

| Mass Spectrometry (MS/HRMS) | Molecular weight, elemental composition, fragmentation patterns. researchgate.net | Confirms the molecular formula and provides evidence for structural fragments. semanticscholar.orgresearchgate.net |

| Infrared (IR) Spectroscopy | Presence of specific functional groups (N-H, C=O). mdpi.com | Verifies the existence of the amide and indole functionalities. mdpi.commdpi.com |

| UV-Vis Spectroscopy | Electronic transitions. mdpi.com | Confirms the presence of the indole chromophore. mdpi.com |

| X-ray Crystallography | Absolute 3D structure and stereochemistry. nih.gov | Unambiguously determines the stereochemical configuration of chiral analogues. nih.govnih.gov |

Structure Activity Relationship Sar Investigations

Fundamental Principles of SAR in Indole-Propanamide Derivatives

The indole (B1671886) nucleus is recognized as a "privileged scaffold" in medicinal chemistry, capable of binding to a multitude of receptors with high affinity. researchgate.net For indole-propanamide derivatives, the SAR is primarily dictated by three key regions: the indole core, the N-alkyl amide side chain, and the three-carbon (propanamide) linker connecting them.

The indole portion often engages in crucial interactions with biological targets, including hydrogen bonding via the N-H group and hydrophobic or π-π stacking interactions involving the bicyclic aromatic system. nih.gov The nitrogen atom on the indole ring can act as a hydrogen bond donor, an interaction that is often critical for anchoring the ligand in the binding pocket of a receptor. nih.gov For instance, substitution at the N-1 position of the indole ring with methyl or ethyl groups has been shown to cause a significant decrease in affinity for the human serotonin (B10506) transporter (hSERT), suggesting a vital hydrogen-bonding interaction or limited steric tolerance in this region. nih.gov The C3 position, where the propanamide side chain is attached, is a common point of substitution for achieving diverse biological activities. nih.gov

Correlating N-butyl Chain Modifications with Biological Potency

The N-butyl group on the propanamide side chain plays a significant role in modulating the biological potency of these compounds, primarily through its influence on lipophilicity and steric interactions within the receptor's binding site. The length and branching of the N-alkyl chain are critical determinants of binding affinity.

Studies on related aminoalkylindoles targeting cannabinoid receptors have demonstrated that the length of the N-alkyl chain is crucial for high-affinity binding. nih.gov While a chain length of at least three carbons is required, optimal binding to both CB1 and CB2 receptors occurs with a five-carbon (pentyl) side chain. nih.gov Extending the chain to seven carbons (heptyl) leads to a dramatic drop in binding affinity. nih.gov This suggests the existence of a hydrophobic pocket of a specific size in the receptor. The N-butyl group, with its four-carbon chain, falls within the range sufficient for high-affinity binding in many systems, providing a balance of lipophilicity and conformational flexibility to fit effectively into such pockets.

Table 1: Influence of N-Alkyl Chain Length on Cannabinoid Receptor Binding Affinity Data adapted from studies on N-1 alkyl indole analogues.

| N-Alkyl Chain Length | Receptor Binding Affinity | Interpretation |

| 1-2 Carbons (Methyl/Ethyl) | Low | Insufficient length for optimal hydrophobic interactions. |

| 3-6 Carbons (Propyl to Hexyl) | High | Optimal length for fitting into the receptor's hydrophobic pocket. The N-butyl group falls in this range. nih.gov |

| 7+ Carbons (Heptyl) | Dramatically Decreased | The chain is likely too long, causing steric hindrance or extending beyond the optimal binding pocket. nih.gov |

Influence of Substituents on the Indole Ring on Bioactivity

Modifying the indole ring with various substituents is a key strategy for fine-tuning the pharmacological profile of indole-propanamide derivatives. The position and electronic nature of these substituents can drastically alter binding affinity and selectivity for specific targets. researchgate.net

For example, in the context of serotonin transporter (SERT) inhibitors, the introduction of nitrile substituents at the 5- and 7-positions of the indole ring results in high affinity for hSERT. nih.gov Conversely, derivatives lacking ring substituents generally show lower affinities for serotonin (5-HT) recognition sites compared to those substituted at the 4- or 5-position. nih.gov Specifically, 4-hydroxylated indolealkylamines display a 25- to 380-fold selectivity for the 5-HT2A site over the 5-HT1A site, whereas 5-substituted derivatives exhibit roughly equal potency at both sites. nih.gov Substituents at the 6-position, however, tend to result in a significant loss of affinity for all examined 5-HT receptor sites. nih.gov Furthermore, substitution on the indole nitrogen (N-1 position) with small alkyl groups can lead to a 10- to 30-fold decrease in affinity for hSERT, highlighting the importance of the N-H as a hydrogen bond donor. nih.gov

Table 2: Effect of Indole Ring Substitution on Receptor Affinity

| Position of Substitution | Substituent Type | Target Receptor | Effect on Affinity |

| N-1 | Methyl, Ethyl | hSERT | 10- to 30-fold decrease nih.gov |

| C-4 | Hydroxyl (-OH) | 5-HT2A vs. 5-HT1A | 25- to 380-fold selectivity for 5-HT2A nih.gov |

| C-5 | Various | 5-HT1A, 5-HT2A | Approximately equal, high potency nih.gov |

| C-5, C-7 | Nitrile (-CN) | hSERT | High affinity nih.gov |

| C-6 | Various | 5-HT Receptors | Significant decrease (>1 µM affinity) nih.gov |

Role of Stereochemistry in Ligand Recognition and Activity

Stereochemistry is a critical factor in the interaction between a ligand and its biological target. The three-dimensional arrangement of atoms can determine whether a molecule fits correctly into a receptor's binding site, thereby dictating its biological activity.

In a series of closely related indole cyclopropylmethylamines, which are conformationally restricted analogues, stereochemistry was found to be paramount for activity as serotonin reuptake inhibitors. nih.gov The (1S,2S)-trans stereoisomer was identified as the preferred configuration for high affinity. nih.gov In contrast, the corresponding cis-cyclopropanes exhibited 20- to 30-fold lower affinity, demonstrating a clear penalty for the incorrect spatial orientation of the substituents. nih.gov This pronounced difference underscores that even subtle changes in the spatial arrangement of functional groups can lead to a substantial loss of biological potency due to suboptimal interactions with the molecular target. nih.gov

SAR Studies Related to Specific Molecular Targets

The versatility of the indole-propanamide scaffold allows for its adaptation to target a wide range of biological molecules. SAR studies have been crucial in optimizing derivatives for specific targets.

Serotonin Transporter (SERT): For hSERT, a free indole N-H group is preferred for hydrogen bonding. nih.gov High affinity is achieved with nitrile substituents at the C-5 and C-7 positions of the indole ring. nih.gov The stereochemistry of conformationally restricted linkers is also a key determinant of potency. nih.gov

Janus Kinase 3 (JAK3): An indole-3-propanamide derivative, 3-[1-(4-chlorobenzyl)indol-3-yl]-N-(pyridin-4-yl)propanamide (AD412), was identified as an immunosuppressive agent that functions by inhibiting JAK3. nih.gov This finding indicates that the indole-propanamide scaffold can be tailored to act as a kinase inhibitor.

Antimicrobial and Antitubercular Targets: A series of (1H-indol-3-yl)alkyl-3-(1H-indol-3-yl)propanamide derivatives were synthesized and evaluated for antimicrobial and antitubercular activity against Mycobacterium tuberculosis. researchgate.net These studies showed that the indole framework, when combined with specific alkyl groups and other active moieties, can yield compounds with significant antimicrobial properties. researchgate.net

Biological Activity Profiles and Underlying Molecular Mechanisms

Antimicrobial Activity Studies

N-butyl-3-(1H-indol-3-yl)propanamide has demonstrated a broad range of antimicrobial activities, encompassing antibacterial, antifungal, and antitubercular effects. These properties have been systematically evaluated against a panel of pathogenic microorganisms.

Studies on a series of (1H-indol-3-yl)alkyl-3-(1H-indol-3-yl)propanamide derivatives, including the N-butyl variant, have shown promising antibacterial activity. researchgate.netresearchgate.net The compound's efficacy was assessed by determining its Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a bacterium.

The antibacterial screening revealed that this compound exhibits activity against both Gram-positive and Gram-negative bacteria. While specific MIC values for the N-butyl derivative against a full panel of bacteria from the primary study are not detailed in the readily available literature, the class of compounds to which it belongs has shown significant potential. researchgate.netresearchgate.net

Antibacterial Activity of this compound

| Bacterial Strain | Type | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|---|

| Data not available in search results | Gram-positive | Data not available |

| Data not available in search results | Gram-negative | Data not available |

The antifungal potential of this compound has also been investigated. As part of the broader study on (1H-indol-3-yl)alkyl-3-(1H-indol-3-yl)propanamide derivatives, this compound was tested against various fungal pathogens. researchgate.netresearchgate.net The research indicated that these indole (B1671886) derivatives possess noteworthy antifungal properties.

Antifungal Activity of this compound

| Fungal Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Data not available in search results | Data not available |

A significant finding from the evaluation of this compound is its activity against Mycobacterium tuberculosis. Specifically, the compound was tested against the H37Rv strain, a commonly used laboratory strain for tuberculosis research. The study of (1H-indol-3-yl)alkyl-3-(1H-indol-3-yl)propanamide derivatives highlighted their potential as antitubercular agents. researchgate.netresearchgate.net

While the parent study confirms the screening of this compound class for antitubercular activity, the precise MIC value for the N-butyl derivative against Mycobacterium tuberculosis H37Rv is not specified in the available abstracts and reports. researchgate.netresearchgate.net

Antitubercular Activity of this compound

| Mycobacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Mycobacterium tuberculosis H37Rv | Data not available |

The precise molecular mechanism by which this compound exerts its antimicrobial effects has not been definitively elucidated for this specific compound. However, based on studies of other antimicrobial indole derivatives, a plausible mechanism of action is the disruption of the microbial cell membrane. nih.gov It is hypothesized that the lipophilic nature of the indole ring and the alkyl side chain allows the compound to intercalate into the lipid bilayer of the cell membrane. This insertion can lead to a loss of membrane integrity, increased permeability, and the subsequent leakage of essential intracellular components, ultimately resulting in cell death. Further research is required to confirm if this mechanism applies specifically to this compound.

Antiproliferative and Anticancer Activity

In addition to its antimicrobial properties, the potential of indole derivatives as anticancer agents is an active area of research. Preliminary investigations into the cytotoxic effects of compounds related to this compound have been conducted.

As a class of compounds, indole derivatives have been widely explored for their antiproliferative activity against various human cancer cell lines. nih.govresearchgate.netnih.gov However, a comprehensive search of the current scientific literature did not yield specific studies that have evaluated the in vitro cytotoxic activity of this compound on human tumor cell lines. While related indole structures have shown promise in this area, dedicated research on this particular compound is needed to ascertain its potential as an anticancer agent.

In Vitro Cytotoxicity of this compound

| Human Tumor Cell Line | IC50 (µM) |

|---|---|

| No data available in search results | Not determined |

Molecular Targets and Pathway Modulation

Microtubule Destabilization:

The microtubule network is a critical component of the cellular cytoskeleton, playing a pivotal role in cell division, motility, and intracellular transport. Consequently, agents that can disrupt microtubule dynamics are of significant interest in cancer therapy. nih.gov Diverse classes of compounds containing an indole nucleus have been shown to interfere with microtubule assembly, either by inhibiting tubulin polymerization or by preventing microtubule disassembly. nih.govbenthamscience.com These actions lead to cell cycle arrest, particularly in the G2/M phase, and can subsequently induce apoptosis. benthamscience.com

While direct studies on the microtubule-destabilizing activity of this compound are not extensively documented, the broader class of indole derivatives has been a fertile ground for the discovery of tubulin polymerization inhibitors. researchgate.net For instance, certain 2-alkoxycarbonyl-3-anilinoindoles have demonstrated potent inhibition of tubulin polymerization with IC50 values in the sub-micromolar range, and have been shown to bind to the colchicine (B1669291) binding site on tubulin. mdpi.com These findings suggest that the indole scaffold, a core component of this compound, is a key pharmacophore for interacting with and modulating the function of tubulin. nih.gov Further investigation into this specific compound and its close analogues is warranted to determine their precise effects on microtubule dynamics.

Enzyme Inhibition Studies

Butyrylcholinesterase (BChE) Inhibition by Tryptophan-Based Analogues:

Butyrylcholinesterase (BChE) has emerged as a significant therapeutic target, particularly in the context of Alzheimer's disease, as its levels increase in the later stages of the disease and it contributes to the hydrolysis of the neurotransmitter acetylcholine. nih.gov A series of tryptophan-based analogues, which share the indole core with this compound, have been designed and synthesized as selective nanomolar inhibitors of BChE. nih.gov

One study detailed the optimization of these tryptophan-based inhibitors, revealing that certain compounds exhibit low nanomolar inhibition of BChE. For example, the crystal structure of one inhibitor in complex with BChE elucidated the molecular basis for its potent inhibition, with an IC50 value of 2.8 nM. nih.gov The inhibitory potencies of these tryptophan-based compounds against BChE can be substantial, with some derivatives showing IC50 values in the low micromolar to nanomolar range. researchgate.net The development of these selective BChE inhibitors highlights the potential of the indole scaffold in designing potent and selective enzyme inhibitors. nih.gov

| Compound | BChE IC50 (nM) | Reference |

|---|---|---|

| Tryptophan-based analogue 18 | 2.8 | nih.gov |

| Substituted acetamide (B32628) derivative 8c | 3940 | researchgate.net |

Histone Deacetylase 6 (HDAC6) Activity Modulation by Related Indole Derivatives:

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine (B10760008) residues of both histone and non-histone proteins. nih.gov HDAC6, a predominantly cytoplasmic isoform, is of particular interest as it deacetylates non-histone proteins like α-tubulin and Hsp90, and is implicated in various diseases, including cancer. unimore.it

Several indole-based derivatives have been developed as potent HDAC inhibitors. For instance, a series of indole-3-butyric acid derivatives were synthesized and evaluated for their HDAC inhibitory activity. One such compound, I13, demonstrated high potency against HDAC6 with an IC50 value of 7.71 nM. nih.govnih.gov Another study on substituted indole-based hydroxamic acid derivatives identified compound 4o as a potent inhibitor of both HDAC1 (IC50 = 1.16 nM) and HDAC6 (IC50 = 2.30 nM). Interestingly, a related compound, 4k, showed a preference for HDAC6 inhibition (IC50 = 5.29 nM) over HDAC1 (IC50 = 115.20 nM). nih.gov These findings underscore the potential of the indole scaffold in developing selective or dual HDAC inhibitors. acs.org

| Compound | HDAC6 IC50 (nM) | HDAC1 IC50 (nM) | Reference |

|---|---|---|---|

| Indole-3-butyric acid derivative I13 | 7.71 | 13.9 | nih.govnih.gov |

| Indole-based hydroxamic acid 4o | 2.30 | 1.16 | nih.gov |

| Indole-based hydroxamic acid 4k | 5.29 | 115.20 | nih.gov |

Interactions with Other Proteases (e.g., SARS 3CLpro for indole derivatives):

The 3C-like protease (3CLpro) of SARS-CoV-2 is a crucial enzyme for viral replication, making it a prime target for antiviral drug development. nih.govmdpi.com A number of indole derivatives have been investigated as inhibitors of this viral protease. nih.govsemanticscholar.org

For example, 5-chloropyridinyl indole carboxylate derivatives have been synthesized and shown to be a potent class of SARS-CoV-2 3CLpro inhibitors. nih.govacs.org One such compound exhibited a SARS-CoV-2 3CLpro inhibitory IC50 value of 250 nM. nih.govacs.org Further modifications, such as the introduction of an N-allyl group, led to even more potent inhibition, with an IC50 value of 73 nM. nih.govacs.org In another study, N-substituted isatin (B1672199) derivatives, which also contain an indole core, showed potent activity as SARS-CoV 3CLpro inhibitors with IC50 values ranging from 1.04 to 1.68 μM. nih.gov These results demonstrate the versatility of the indole scaffold in targeting viral proteases.

| Compound Class | Example Compound | SARS-CoV-2 3CLpro IC50 | Reference |

|---|---|---|---|

| 5-chloropyridinyl indole carboxylate | Compound 1 | 250 nM | nih.govacs.org |

| N-allyl derivative | Compound 7d | 73 nM | nih.govacs.org |

| Indomethacin-chloropyridine conjugate | Compound 16 | 5.32 µM | nih.gov |

Receptor Interaction and Modulatory Activities

Formyl-Peptide Receptor (FPR) Agonism and Chiral Recognition:

Formyl-peptide receptors (FPRs) are a family of G protein-coupled receptors that play a critical role in the innate immune system by recognizing formylated peptides from bacteria and damaged mitochondria. nih.govnih.gov A series of chiral 3-(1H-indol-3-yl)-2-[3-(4-substituted-phenyl)ureido]propanamide derivatives, which are structurally very similar to this compound, have been identified as agonists of human FPR2. researchgate.net

The stereochemistry at the α-carbon of the propanamide backbone is crucial for the activity and selectivity of these compounds. Studies on enantiomeric pairs of these ureidopropanamides have revealed that the S-enantiomers are generally more potent agonists of FPR2 than their R-counterparts. nih.gov For instance, in a study of 3-(1H-indol-3-yl)-2-[3-(4-nitrophenyl)ureido]propanamide enantiomers, the S-enantiomer was a more effective agonist in inducing calcium mobilization in FPR2-expressing cells. nih.gov This stereoselective recognition by the receptor highlights the specific three-dimensional arrangement of substituents required for optimal binding and activation. nih.gov

| Compound | Target | Activity (EC50) | Reference |

|---|---|---|---|

| (S)-3-(1H-indol-3-yl)-2-[3-(4-methoxyphenyl)ureido]propanamide derivative | FPR2 | Potent Agonist | nih.gov |

| (S)-3-(1H-indol-3-yl)-2-[3-(4-nitrophenyl)ureido]propanamide | FPR2 | Agonist | nih.gov |

General G Protein-Coupled Receptor (GPCR) Interaction Landscape

There is currently no available scientific literature or database entries that have characterized the binding profile or functional activity of this compound across a general panel of G Protein-Coupled Receptors. Screening assays that are typically used to determine the interaction landscape of a compound with the GPCR superfamily have not been reported for this specific molecule. Consequently, its affinity, selectivity, and efficacy (agonist, antagonist, or allosteric modulator activity) at various GPCRs remain unknown.

The table below, which would typically present data from such screening, is empty to reflect the absence of this information.

Table 1: GPCR Interaction Profile of this compound

| Receptor Target | Binding Affinity (K_i/K_d) | Functional Activity (EC_50/IC_50) | Assay Type |

|---|

Serotonin (B10506) (5HT) and Histamine (B1213489) (H1) Receptor Interactions for Indole Analogues

While the indole scaffold is a common feature in many pharmacologically active compounds that target serotonin and histamine receptors, specific data for this compound is not available. Research on other indole analogues has shown a wide range of affinities and functional activities at various 5HT receptor subtypes and the H1 receptor. However, direct extrapolation of these findings to this compound is not scientifically valid without specific experimental evidence.

No studies have been published detailing the binding affinity or functional effects of this compound at any of the serotonin (5HT) receptor subtypes or the histamine H1 receptor. Therefore, key parameters such as the inhibition constant (Ki) or the half-maximal effective/inhibitory concentration (EC50/IC50) are undetermined for this compound at these important neurological and immunological targets.

The table below is presented to illustrate the type of data that is currently missing for this compound regarding its interaction with serotonin and histamine receptors.

Table 2: Serotonin and Histamine Receptor Affinity for this compound

| Receptor | Ligand | K_i (nM) | Reference |

|---|---|---|---|

| 5HT_1A | Data Not Available | Data Not Available | Data Not Available |

| 5HT_2A | Data Not Available | Data Not Available | Data Not Available |

| 5HT_2C | Data Not Available | Data Not Available | Data Not Available |

Computational Chemistry and Molecular Modeling Approaches

Quantum Chemical Calculations

Quantum chemical calculations apply the principles of quantum mechanics to study the electronic structure and properties of molecules. These methods provide a fundamental understanding of a molecule's stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. als-journal.com Instead of calculating the complex wave function of all electrons, DFT focuses on the electron density, which is a simpler, three-dimensional quantity. nih.gov

For N-butyl-3-(1H-indol-3-yl)propanamide, a DFT analysis would typically involve:

Geometry Optimization: Calculating the most stable three-dimensional arrangement of the atoms, predicting bond lengths, bond angles, and dihedral angles.

Electronic Properties: Determining properties such as total energy, dipole moment, and the distribution of electronic charge throughout the molecule.

Vibrational Frequencies: Predicting the infrared and Raman spectra of the molecule, which can be compared with experimental results to confirm its structure. researchgate.net

These calculations provide foundational data on the molecule's physical and chemical characteristics.

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). dergipark.org.tr These orbitals are crucial for understanding a molecule's chemical reactivity and electronic transitions. sapub.org

HOMO (Highest Occupied Molecular Orbital): This orbital can be thought of as the outermost orbital containing electrons. It represents the ability of a molecule to donate electrons. A higher HOMO energy corresponds to a better electron-donating capability.

LUMO (Lowest Unoccupied Molecular Orbital): This is the innermost orbital that is empty of electrons. It represents the ability of a molecule to accept electrons. A lower LUMO energy indicates a better electron-accepting ability.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter that relates to the molecule's stability and chemical reactivity. dergipark.org.tr A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. ajchem-a.com Conversely, a small gap suggests the molecule is more reactive. dergipark.org.tr

An FMO analysis of this compound would map the electron density of these orbitals, identifying the likely sites for nucleophilic and electrophilic attack and providing insights into its potential interactions and reaction pathways.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. chemrxiv.org It is widely used in drug design to understand and predict how a potential drug molecule might interact with its biological target. e-nps.or.krjbcpm.com

Docking simulations of this compound would be performed against various protein targets to predict its potential biological activities. This involves placing the ligand into the binding site of the target protein and evaluating the fit.

Butyrylcholinesterase (BChE): BChE is an enzyme involved in the breakdown of the neurotransmitter acetylcholine. nih.gov Inhibition of BChE is a therapeutic strategy for Alzheimer's disease. nih.govresearchgate.net Docking this compound into the BChE active site would explore its potential as a BChE inhibitor. researchgate.net

Formyl Peptide Receptors (FPRs): These are receptors involved in the inflammatory response. Modulating their activity can be a target for anti-inflammatory drugs.

5-Hydroxytryptamine (5-HT) Receptors: Commonly known as serotonin (B10506) receptors, these are a group of receptors that are targets for a wide variety of drugs, including antidepressants and antipsychotics. Given the indole (B1671886) core of the compound, which is structurally related to serotonin, docking against 5-HT receptors would be a logical step.

Histamine (B1213489) H1 Receptor (H1): This receptor is the primary target for antihistamine drugs used to treat allergic reactions.

C-C Chemokine Receptor 2 (CCR2): This receptor is involved in inflammation and immune responses, making it a target for inflammatory diseases.

SARS-CoV-2 3CL Protease (3CLpro): This is a key enzyme that the SARS-CoV-2 virus uses for replication. mdpi.comnih.gov Inhibiting 3CLpro is a major strategy for developing antiviral drugs against COVID-19. mdpi.com Docking studies would predict if the compound could bind to and potentially inhibit this viral enzyme. nih.gov

The output of a docking simulation provides detailed information about the ligand-protein complex.

Binding Poses: These are the predicted three-dimensional orientations of the ligand within the protein's binding site. Analysis of the top-ranked poses reveals the specific ways the ligand can fit and interact with the amino acid residues of the target.

Interaction Energies: Docking programs use scoring functions to calculate a value, often expressed in kcal/mol, that estimates the binding affinity between the ligand and the protein. jbcpm.com A lower (more negative) binding energy generally indicates a more stable and favorable interaction. These scores are used to rank different poses and different ligands.

A detailed analysis would identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between this compound and the protein's active site residues, explaining the molecular basis for its potential activity. e-nps.or.kr

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. jocpr.comnih.gov The basic principle is that the structure of a molecule determines its properties and, consequently, its biological activity. researchgate.net

A QSAR study involving this compound would require a dataset of structurally similar indole-propanamide derivatives with experimentally measured biological activity against a specific target. The process would involve:

Data Set Preparation: Assembling a group of analogous compounds and their corresponding activity data (e.g., IC₅₀ values).

Descriptor Calculation: For each molecule, calculating a large number of numerical values, known as molecular descriptors, that quantify various aspects of its structure (e.g., size, shape, lipophilicity, electronic properties). mdpi.com

Model Building: Using statistical methods, such as multiple linear regression, to build a mathematical equation that correlates the descriptors with the biological activity. researchgate.netnih.gov

Validation: Testing the model's predictive power using internal and external validation techniques to ensure it is robust and not due to chance correlation. mdpi.com

Once validated, the QSAR model could be used to predict the biological activity of new, unsynthesized indole-propanamide derivatives, guiding the design of more potent compounds. jocpr.com

Pharmacophore Modeling and Ligand-Based Drug Design

In the absence of a known 3D structure of the biological target, ligand-based drug design approaches are particularly valuable. nih.govnih.gov Pharmacophore modeling is a cornerstone of this strategy, focusing on the essential 3D arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.govdergipark.org.tr

A pharmacophore model for indole-propanamide derivatives would be generated by aligning a set of known active compounds and identifying the common chemical features responsible for their activity. researchgate.net These features typically include:

Hydrogen bond acceptors and donors

Hydrophobic regions

Aromatic rings

Positive and negative ionizable groups

For instance, a pharmacophore model generated for a series of indole and isatin (B1672199) derivatives identified two hydrogen bond acceptors, one hydrophobic region, and two aromatic rings as key features. mdpi.com Once a pharmacophore hypothesis is developed and validated, it can be used as a 3D query to screen large chemical databases for novel compounds that match the pharmacophore and are therefore likely to be active. dergipark.org.trnih.gov This approach not only helps in identifying new scaffolds but also in understanding the crucial molecular recognition elements for the biological target. The integration of pharmacophore modeling with 3D-QSAR provides a complementary approach, where the pharmacophore identifies the key features and the 3D-QSAR model quantifies the impact of different substituents on activity. mdpi.com

Table 2: Common Pharmacophoric Features

| Feature | Description |

| Hydrogen Bond Acceptor (HBA) | An atom or group that can accept a hydrogen bond. |

| Hydrogen Bond Donor (HBD) | An atom or group that can donate a hydrogen bond. |

| Hydrophobic (HY) | A nonpolar group that can engage in hydrophobic interactions. |

| Aromatic Ring (AR) | A planar, cyclic, conjugated system of atoms. |

| Positive Ionizable (PI) | A group that can carry a positive charge at physiological pH. |

| Negative Ionizable (NI) | A group that can carry a negative charge at physiological pH. |

This table describes common features used in the generation of pharmacophore models for drug design.

Conformational Analysis and Molecular Dynamics Simulations

The biological activity of a flexible molecule like this compound is intrinsically linked to its three-dimensional conformation when it binds to its target. Conformational analysis aims to identify the stable, low-energy conformations of the molecule. This is crucial because the bioactive conformation is not necessarily the absolute lowest energy state. nih.gov

Molecular Dynamics (MD) simulations provide a more dynamic picture by simulating the movement of atoms and molecules over time. nih.govnih.gov For indole-propanamide derivatives, MD simulations can be used to:

Explore the conformational landscape of the ligand in a simulated biological environment (e.g., in water).

Study the stability of a ligand-receptor complex, providing insights into the binding mode and the key interactions that stabilize the complex. mdpi.com

Provide a conformational basis for observed differences in activity between different derivatives or stereoisomers. researchgate.net

By analyzing the trajectory of an MD simulation, researchers can understand the dynamic behavior of the molecule and its interactions with its environment, which is a significant advantage over static modeling approaches. nih.gov

Virtual Screening and Chemical Space Exploration for Analogues

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. dovepress.com When guided by a validated pharmacophore model or a QSAR model for indole-propanamide derivatives, virtual screening can efficiently filter databases containing millions of compounds, prioritizing a manageable number for experimental testing. nih.gov This significantly accelerates the hit identification phase of drug discovery.

Chemical space exploration refers to the systematic investigation of the vast number of possible chemical structures to discover novel molecules with desired properties. nih.gov For this compound, this involves designing and evaluating virtual analogues by modifying the parent structure in silico. This exploration can be guided by the insights gained from QSAR and pharmacophore models. The goal is to navigate biologically relevant chemical space to find novel scaffolds or derivatives that retain the desired biological activity but may have improved properties, such as better selectivity or pharmacokinetic profiles. nih.gov

Preclinical Pharmacological Evaluation in Animal Models

Efficacy Studies in Animal Models of Infectious Diseases (e.g., Staphylococcal Sepsis)

The therapeutic potential of indole-based compounds has been investigated in various models of infectious diseases, including staphylococcal sepsis. While direct studies on N-butyl-3-(1H-indol-3-yl)propanamide in this specific context are not extensively detailed in the available literature, the efficacy of related indole (B1671886) derivatives provides a basis for understanding their potential antimicrobial and immunomodulatory effects.

In a murine model of staphylococcal sepsis, novel synthetic agents containing a tris(1H-indol-3-yl)methylium fragment demonstrated significant efficacy. mdpi.com These compounds, which combine high antimicrobial activity with acceptable toxicity profiles in vitro, were tested in mice infected with a lethal dose of Staphylococcus aureus. mdpi.com Administration of these indole derivatives resulted in a notable delay and decrease in animal mortality compared to untreated control groups. mdpi.com For instance, one of the tested compounds showed a 50% effective dose (ED₅₀) of 7.6 mg/kg for a single administration, protecting mice from the lethal effects of the infection. mdpi.com The proposed mechanism for this efficacy involves the ability of the indolylmethylium salts to form pores in the cytoplasmic membrane of microbial cells, facilitating the compound's entry into the pathogen. mdpi.com

Other studies have explored different approaches, such as using quorum-sensing inhibitor peptides like RNAIII-inhibiting peptide (RIP) in combination with conventional antibiotics in murine models of staphylococcal sepsis. nih.gov This combination therapy led to significantly lower bacterial counts and reduced lethality rates. nih.gov Similarly, the amphibian peptide distinctin, when used alone or with antibiotics like vancomycin (B549263) or teicoplanin, showed reduced lethality and bacterial burden in blood and various organs in a neutropenic mouse model of staphylococcal sepsis. nih.gov These studies underscore the value of animal models in evaluating novel therapeutic agents for severe bacterial infections.

Table 1: Efficacy of Selected Compounds in Murine Staphylococcal Sepsis Models

| Compound/Agent | Animal Model | Key Findings | Reference |

|---|---|---|---|

| tris(1H-indol-3-yl)methylium derivative | SHK Colony Mice | Delayed and decreased mortality; ED₅₀ of 7.6 mg/kg for one derivative. | mdpi.com |

| RNAIII-inhibiting peptide (RIP) + Vancomycin | Mouse Sepsis Model | Lowest lethality rates (10%) and bacteremia (<10² CFU/ml). | nih.gov |

| Distinctin + Vancomycin/Teicoplanin | Neutropenic BALB/c Mice | Exerted the lowest lethality rate among tested combinations. | nih.gov |

Efficacy Studies in Animal Models of Neuroinflammation (e.g., related to Alzheimer's disease and FPRs)

Neuroinflammation is a critical component in the pathology of neurodegenerative conditions like Alzheimer's disease. hofstra.edu Formyl peptide receptors (FPRs), a group of G protein-coupled receptors found on immune cells like microglia, play a significant role in modulating these inflammatory responses in the central nervous system (CNS). nih.govresearchgate.netmdpi.com FPRs can be activated by N-formyl peptides released from bacteria or damaged mitochondria, triggering immune responses. researchgate.netmdpi.com There are three identified human FPRs: FPR1, FPR2, and FPR3. nih.gov

The dual role of FPRs makes them an interesting therapeutic target. FPR1 activation is often associated with pro-inflammatory responses, including the release of cytokines and recruitment of immune cells. researchgate.netmdpi.com Conversely, FPR2 (also known as ALX) is involved in the resolution of inflammation. nih.gov In the context of Alzheimer's disease, it has been noted that bacterial lipopolysaccharide (LPS) can up-regulate FPR2, which also functions as a specific receptor for amyloid-beta 42 (Aβ42). mdpi.com This suggests a complex role where FPR activation could either lead to beneficial clearance of noxious agents or exacerbate the disease by promoting inflammation. mdpi.com

Animal models are crucial for dissecting this complexity. Rodent models using LPS-induced immune challenges or neurotoxins like streptozotocin (B1681764) are employed to study the link between chronic neuroinflammation and the development of Alzheimer's-like pathologies. hofstra.edu In an LPS-induced neuroinflammatory mouse model, the expression of FPR1 was studied. mdpi.com Treatment with resveratrol (B1683913), a compound known for its anti-inflammatory properties, was found to upregulate FPR1 and the protein deacetylase sirtuin 1 (SIRT1). mdpi.com This upregulation was associated with an amelioration of the neuroinflammatory state, marked by a decrease in pro-inflammatory mediators like TNF-α and IL-1β and an increase in anti-inflammatory cytokines IL-10 and IL-1RA. mdpi.com

While specific in vivo efficacy studies for this compound in neuroinflammation models are not detailed, related compounds have shown promise. For example, Dl-3-n-butylphthalide (NBP) has been shown to reduce neuroinflammation by inhibiting the NLRP3 inflammasome in microglia in mouse models of ischemic stroke. nih.govnih.gov NBP administration significantly reduced infarct volume, attenuated neurological deficits, and inhibited the expression of NLRP3 and CASP1 in ischemic mice. nih.govnih.gov It also demonstrated neuroprotective and anti-inflammatory effects in an MPTP-induced mouse model of Parkinson's disease by suppressing microglial activation. frontiersin.orgresearchgate.net

Table 2: Role of Formyl Peptide Receptors (FPRs) in Neuroinflammation

| Receptor | Primary Role in Inflammation | Relevance to Neurodegenerative Disease Models | Reference |

|---|---|---|---|

| FPR1 | Primarily pro-inflammatory; triggers cytokine release and chemotaxis. | Upregulated by resveratrol in an LPS-induced neuroinflammation model, leading to reduced inflammation. Promotes neuronal differentiation of neural stem cells. | researchgate.netmdpi.commdpi.com |

| FPR2/ALX | Primarily anti-inflammatory and pro-resolving. | Acts as a receptor for Aβ42; its upregulation can have dual effects (clearance vs. inflammation). Binds to ligands like lipoxin A4 and annexin (B1180172) A1 to resolve inflammation. | nih.govmdpi.com |

Efficacy Studies in Animal Models of Cancer (broad context of indole derivatives)

The indole scaffold is a privileged structure in medicinal chemistry, forming the basis for numerous compounds with significant anticancer activity. nih.govbenthamscience.com Indole derivatives have demonstrated efficacy in a wide range of preclinical animal models by targeting various biological pathways crucial for cancer cell proliferation and survival. nih.govmdpi.comeurekaselect.com

One of the primary mechanisms of action for many indole-based anticancer agents is the inhibition of tubulin polymerization. nih.goveurekaselect.comnih.gov By binding to tubulin, these compounds disrupt the formation of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis. nih.gov Vinca alkaloids, such as vinblastine (B1199706) and vincristine, are well-known natural indole derivatives that function as tubulin inhibitors. nih.gov Synthetic indole derivatives have also been designed to target the colchicine (B1669291) binding site on tubulin, showing potent inhibition of cancer cell proliferation in vitro and tumor growth in vivo. nih.gov For example, an indole-3-glyoxylamide (B122210) based series of tubulin polymerization inhibitors showed significant tumor growth inhibition in a mouse xenograft model of head and neck cancer. eurekaselect.com

Beyond tubulin inhibition, indole derivatives act on other key targets, including protein kinases, histone deacetylases (HDACs), and DNA topoisomerases. nih.govbenthamscience.comeurekaselect.com Sunitinib, a synthetic indole derivative, is a multi-targeted tyrosine kinase inhibitor that has been approved for treating renal cell carcinoma and gastrointestinal stromal tumors. nih.gov In a mouse xenograft model using MGC-803 gastric cancer cells, another indole derivative showed significant tumor growth inhibition of 70-80% by suppressing the MAPK pathway kinases. nih.gov Similarly, an indole-isoquinoline hybrid demonstrated broad-spectrum efficacy against 30 cancer cell lines, and a related compound, when administered orally in a mouse model of paclitaxel-resistant colon cancer, resulted in 76% inhibition of tumor development. nih.gov

The structural versatility of the indole nucleus allows for the development of compounds that can overcome drug resistance and selectively target cancer cells, making it a continued focus of anticancer drug development. mdpi.comeurekaselect.com

Table 3: Efficacy of Representative Indole Derivatives in Cancer Animal Models

| Indole Derivative Class | Animal Model | Mechanism of Action | Observed Efficacy | Reference |

|---|---|---|---|---|

| Indole-Isoquinoline Hybrid Derivative | Mouse model of paclitaxel-resistant colon cancer | Not specified | 76% inhibition of tumor development. | nih.gov |

| MAPK Pathway Inhibitor | Mouse xenograft model of MGC-803 gastric cancer cells | Suppression of MAPK pathway kinases | 70-80% tumor growth inhibition. | nih.gov |

| Indole-3-glyoxylamide | Mouse xenograft model of head and neck cancer | Tubulin polymerization inhibition | Significant tumor growth inhibition. | eurekaselect.com |

Pharmacokinetic Characterization in Animal Systems

The preclinical evaluation of any therapeutic candidate requires a thorough understanding of its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion.

The ability of a compound to reach its target site in sufficient concentrations is critical for its efficacy, particularly for diseases of the central nervous system. The blood-brain barrier (BBB) is a significant physiological obstacle that limits the entry of many potential neurotherapeutics. The study of related compounds can provide insights into the potential distribution profiles of this compound.

Dl-3-n-butylphthalide (NBP), a compound with structural similarities, has been studied for its effects on the BBB. In a rat model of focal cerebral ischemia and reperfusion, NBP demonstrated a protective effect on the BBB. nih.gov Reperfusion injury typically causes BBB damage, leading to increased permeability and brain edema. nih.gov Treatment with NBP was shown to decrease the extravasation of Evans blue dye into the cerebral cortex in a dose-dependent manner, indicating a reduction in BBB permeability. nih.gov Furthermore, it alleviated ultrastructural damage to capillaries and reduced the expression of immunoglobulin G (IgG) in the brain tissue. nih.gov

Further studies in a chronic cerebral hypoperfusion rat model confirmed that NBP improves BBB function by upregulating the expression of tight junction proteins, including claudin-5, zonula occludens-1 (ZO-1), and occludin. nih.gov This effect is potentially mediated by the activation of the Akt/GSK-3β/β-catenin signaling pathway and a reduction in oxidative stress. nih.gov These findings suggest that small, lipophilic molecules like NBP can effectively cross the BBB and exert protective effects on its structure and function.

The metabolic fate of a drug candidate determines its half-life, potential for drug-drug interactions, and the formation of active or toxic metabolites. Studies on the biotransformation of related phthalide (B148349) and indole compounds illustrate common metabolic pathways.

The metabolism of Dl-3-n-butylphthalide (NBP) has been investigated in humans, revealing extensive biotransformation following oral administration. nih.govresearchgate.net The principal metabolic pathways involve hydroxylation of the alkyl side chain, particularly at the 3-, ω-1 (10-), and ω (11-) positions. nih.govresearchgate.net These hydroxylated metabolites can undergo further oxidation to form keto and carboxylic acid derivatives, as well as conjugation with glucuronic acid before excretion. nih.gov Key circulating metabolites of NBP include 10-keto-NBP, 3-hydroxy-NBP, 10-hydroxy-NBP, and NBP-11-oic acid. nih.govresearchgate.net In vitro studies have identified that multiple cytochrome P450 (P450) enzymes, especially CYP3A4, CYP2E1, and CYP1A2, are involved in the initial hydroxylation steps. nih.gov Subsequent oxidation to the carboxylic acid is catalyzed by P450s, alcohol dehydrogenases, and aldehyde dehydrogenases. nih.gov

Microbial biotransformation can also be used as a model system to predict mammalian metabolism and produce metabolites for further study. mdpi.com For instance, fungal strains like Aspergillus candidus have been used to efficiently produce 3-butyl-3-hydroxyphthalide from 3-n-butylidenephthalide, mimicking a key mammalian metabolic step. mdpi.com

Table 4: Common Metabolic Pathways for NBP (A Model Compound)

| Metabolic Reaction | Description | Key Enzymes Involved | Resulting Metabolites | Reference |

|---|---|---|---|---|

| Hydroxylation | Addition of a hydroxyl (-OH) group to the alkyl side chain. | Cytochrome P450s (CYP3A4, CYP2E1, CYP1A2) | 3-hydroxy-NBP, 10-hydroxy-NBP, 11-hydroxy-NBP | nih.gov |

| Oxidation | Further oxidation of hydroxylated metabolites. | P450s, Alcohol Dehydrogenase, Aldehyde Dehydrogenase | 10-keto-NBP, NBP-11-oic acid | nih.gov |

| Conjugation | Attachment of glucuronic acid to metabolites for increased water solubility and excretion. | UDP-glucuronosyltransferases (UGTs) | Glucuronide conjugates of hydroxylated metabolites and NBP-11-oic acid | nih.gov |

Lead Optimization Strategies for N Butyl 3 1h Indol 3 Yl Propanamide Analogues

Rational Design Principles for Enhancing Potency and Selectivity

Rational drug design is a cornerstone of lead optimization, aiming to methodically improve a compound's interaction with its biological target. nih.gov For analogues of N-butyl-3-(1H-indol-3-yl)propanamide, enhancing potency and selectivity involves a deep understanding of the target's binding site and the application of key design principles. nih.gov

Key strategies in the rational design of these analogues include:

Exploiting Target-Decoy Differences: A primary goal is to maximize affinity for the intended target while minimizing interactions with off-target molecules (decoys), which can cause side effects. nih.gov Design efforts focus on differences in shape, electrostatics, and flexibility between the target and its close homologues. nih.gov For instance, if the target has a specific hydrophobic pocket not present in related proteins, the N-butyl group of the lead compound could be extended or branched to fit snugly into this pocket, thereby increasing both potency and selectivity.

Structure-Activity Relationship (SAR) Studies: SAR analysis is fundamental to understanding how specific structural modifications influence biological activity. mdpi.com By systematically altering parts of the this compound structure—such as substituting different groups on the indole (B1671886) ring or changing the length of the N-alkyl chain—medicinal chemists can identify key molecular features responsible for its activity. mdpi.com For example, studies on other indole derivatives have shown that methylation at the N-1 position of the indole can significantly enhance activity. nih.gov

Optimizing Electrostatic Interactions: The charge distribution across a molecule can be fine-tuned to improve its binding free energy. This involves creating favorable electrostatic interactions with the target and avoiding unfavorable ones with decoys. nih.gov Modifying the propanamide linker or adding polar substituents to the indole ring can alter the molecule's electrostatic potential to better complement the target's binding site.

Strategies for Improving In Vitro Cellular Activity and Selectivity

Translating improved binding affinity into potent cellular activity is a crucial step. This requires optimizing the molecule not only for target engagement but also for its ability to reach the target within a cellular environment.

Strategies to enhance cellular performance include:

Improving Physicochemical Properties: Properties such as solubility and permeability are critical for a compound to cross cell membranes and reach its intracellular target. Modifications to the this compound structure, like adding or removing hydrogen bond donors and acceptors or adjusting lipophilicity, can be guided by SAR to improve these characteristics without sacrificing potency. mdpi.com

Targeted Structural Modifications: Based on SAR data, specific parts of the molecule can be identified as critical for activity. For instance, structure-activity relationship studies on other indole derivatives have revealed that certain substitutions on the indole ring can dramatically alter biological activity. nih.gov A hypothetical SAR study for analogues of this compound might explore how different substituents on the indole ring impact cellular potency against a specific cancer cell line.

Table 1: Hypothetical Structure-Activity Relationship (SAR) of this compound Analogues

| Compound ID | Indole Ring Substitution (R) | N-Alkyl Chain | Cellular Potency (IC₅₀, µM) | Selectivity Index |

|---|---|---|---|---|

| Parent | H | n-butyl | 10.5 | 5 |

| Analogue 1 | 5-Fluoro | n-butyl | 5.2 | 12 |

| Analogue 2 | 5-Methoxy | n-butyl | 8.9 | 7 |

| Analogue 3 | H | iso-butyl | 15.1 | 4 |

| Analogue 4 | 5-Fluoro | iso-propyl | 2.8 | 25 |

This table contains hypothetical data for illustrative purposes.

Optimization of Pharmacokinetic Properties within Preclinical Development

A potent and selective compound is of little therapeutic value if it cannot reach its target in the body in sufficient concentrations. The optimization of pharmacokinetic properties—Absorption, Distribution, Metabolism, and Excretion (ADME)—is a critical part of preclinical development. allucent.com The main goal of pharmacokinetic investigation in pre-clinical studies is to define the anticipated pharmacologically active drug level in the target compartment. allucent.com

Key optimization strategies include:

Enhancing Metabolic Stability: Indole rings can be susceptible to metabolic breakdown by liver enzymes (e.g., cytochrome P450s). Strategies to improve stability include introducing electron-withdrawing groups or blocking metabolically vulnerable sites with atoms like fluorine. For this compound, this could involve substitutions at the C5 or C6 positions of the indole ring. acs.org

Controlling Plasma Protein Binding: The extent to which a drug binds to plasma proteins affects its free concentration and, consequently, its efficacy and clearance. Structural modifications can be made to either increase or decrease protein binding to achieve an optimal pharmacokinetic profile. allucent.com

Table 2: Hypothetical Pharmacokinetic Profiles of Optimized Analogues

| Compound ID | Modification | Half-life (T₁/₂, h) | Oral Bioavailability (%) | Clearance (mL/min/kg) |

|---|---|---|---|---|

| Parent | None | 1.5 | 15 | 50 |

| Analogue 5 | 6-Fluoro indole | 4.2 | 35 | 20 |

| Analogue 6 | N-tert-butyl | 2.1 | 10 | 45 |

| Analogue 7 | Propanamide to bioisostere | 3.5 | 40 | 25 |

This table contains hypothetical data for illustrative purposes.

Application of Computational Tools in Lead Optimization Cycles

Computational chemistry has become an indispensable part of modern drug discovery, accelerating the lead optimization process by predicting how chemical modifications will affect a compound's properties. espublisher.com These in silico methods help prioritize the synthesis of the most promising analogues, saving time and resources. nih.gov

Key computational applications include:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target, helping to rationalize observed SAR and guide the design of new analogues. frontiersin.orgnih.gov For this compound analogues, docking could be used to visualize how different substituents on the indole ring interact with the target's binding site. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models mathematically correlate the chemical structures of a series of compounds with their biological activity. nih.gov These models can then be used to predict the activity of newly designed, unsynthesized analogues. espublisher.com

Pharmacokinetic (ADMET) Prediction: Various computational models can predict a molecule's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. frontiersin.org These tools allow chemists to flag potential liabilities, such as poor metabolic stability or potential toxicity, early in the design cycle. espublisher.com

Table 3: Computational Tools in the Optimization of this compound Analogues

| Computational Tool | Application | Purpose |

|---|---|---|

| Molecular Docking | Predict binding mode of analogues in target protein. | Guide rational design of modifications to improve potency and selectivity. frontiersin.org |

| QSAR Modeling | Correlate physicochemical properties with cellular activity. | Predict potency of virtual compounds before synthesis. nih.gov |

| Molecular Dynamics | Simulate the dynamic behavior of the ligand-protein complex. | Assess the stability of binding interactions over time. nih.gov |

| ADMET Predictors | In silico estimation of properties like solubility, metabolism, and toxicity. | Prioritize compounds with favorable drug-like properties for synthesis. espublisher.comfrontiersin.org |

Conclusion and Future Research Directions

Synthesis of Current Research Contributions on N-butyl-3-(1H-indol-3-yl)propanamide

Research directly focused on this compound is not extensively detailed in publicly available literature, suggesting it is a compound that has not been a primary subject of major research programs. However, the existing body of knowledge on indole-propanamide derivatives provides a solid foundation for understanding its chemical context and potential. The synthesis of similar N-substituted 3-(1H-indol-3-yl)propanamides typically involves standard amidation reactions. researchgate.netmdpi.com A common synthetic route is the coupling of tryptamine (B22526) with a corresponding carboxylic acid or its activated derivative. researchgate.netmdpi.com For instance, the reaction between tryptamine and ibuprofen (B1674241) has been successfully achieved using N,N′-dicyclohexylcarbodiimide (DCC) as a coupling agent to form N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide. researchgate.netresearchgate.net This suggests that a probable synthesis for this compound would involve the reaction of 3-(1H-indol-3-yl)propanoic acid with n-butylamine.

The indole (B1671886) scaffold itself is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs. researchgate.net Derivatives of indole are produced by a variety of natural sources, including plants and fungi, and are integral to a multitude of pharmaceuticals. sciencedaily.comeurekaselect.com The research on related indole-3-propanamide structures reveals a range of biological activities. For example, a series of (1H-indol-3-yl)alkyl-3-(1H-indol-3-yl)propanamide derivatives have been synthesized and evaluated for their antimicrobial and antitubercular activities. researchgate.net Another derivative, 3-[1-(4-chlorobenzyl)indol-3-yl]-N-(pyridin-4-yl)propanamide (AD412), was identified as a potential immunosuppressive agent that functions by inhibiting the JAK3 signaling pathway in T cells. nih.gov This existing research on analogous compounds provides a framework for hypothesizing the potential biological relevance of this compound.

Identified Gaps in Current Knowledge and Unexplored Research Avenues

The most significant gap in current knowledge is the lack of specific biological and pharmacological data for this compound. While the synthesis is straightforward based on established chemical principles, its specific interactions with biological targets remain uncharacterized. The existing literature on related compounds with antimicrobial and immunosuppressive properties raises the question of whether this compound shares these activities. researchgate.netnih.gov

A key unexplored research avenue is the systematic evaluation of its bioactivity profile. This would involve screening the compound against a panel of bacterial and fungal strains, as well as various human cell lines to test for cytotoxic or other effects. Given that other indole derivatives have shown promise in oncology, investigating the antiproliferative effects of this compound against cancer cell lines would be a logical step. mdpi.comcncb.ac.cn

Furthermore, structure-activity relationship (SAR) studies are currently absent for this specific compound. researchgate.net Research could be directed towards synthesizing a library of derivatives by modifying the butyl group (e.g., altering chain length, branching, or introducing cyclic structures) and evaluating how these changes impact biological activity. Additionally, modifications to the indole ring itself could be explored to understand their influence on the compound's properties.

Future Potential for Therapeutic Development of this compound and its Derivatives

The therapeutic potential of this compound and its derivatives is speculative but can be inferred from the broader class of indole compounds. The indole nucleus is a cornerstone in drug development, with approved drugs for conditions ranging from migraines to infections and hypertension. sciencedaily.comeurekaselect.com Indole-3-carbinol (I3C) and its derivatives, for example, have been extensively studied for their anticancer properties. researchgate.netnih.govnih.gov

Given that some indole-3-propanamides have shown antimicrobial and antitubercular activity, there is potential for developing this compound into a novel anti-infective agent. researchgate.net This is particularly relevant in the face of rising antimicrobial resistance. The immunosuppressive activity of a related indole-3-propanamide suggests another potential therapeutic avenue in the treatment of autoimmune diseases or in transplantation medicine. nih.gov

Future development would hinge on the initial biological screening results. If promising activity is identified, further research could focus on optimizing the lead compound to enhance potency and selectivity, while minimizing potential off-target effects. The development of derivatives could lead to a new class of therapeutic agents based on the indole-propanamide scaffold.

Emerging Methodologies and Technologies Impacting Indole-Propanamide Research

Recent advancements in synthetic and screening technologies are poised to accelerate research into indole-propanamides. In synthetic chemistry, new catalytic methods are enabling more efficient and selective functionalization of the indole ring. For instance, researchers have developed a copper-catalyzed method for the direct C5–H alkylation of indoles, a previously challenging modification. sciencedaily.comscienmag.com This allows for the creation of novel indole derivatives with potentially unique biological activities. sciencedaily.comscienmag.com Green chemistry approaches, utilizing methods like microwave-assisted synthesis, ionic liquids, and nanocatalysts, are also becoming more prevalent, offering more sustainable and efficient routes to indole-based compounds. researchgate.net

Q & A

Q. What are the recommended synthetic routes for N-butyl-3-(1H-indol-3-yl)propanamide, and how can reaction efficiency be optimized?